Boc-3-(1-pyrenyl)-L-alanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyren-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(28)25-19(22(26)27)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-12,19H,13H2,1-3H3,(H,25,28)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYATIJHVFTYFG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Stereoselective Synthesis of Boc-3-(1-pyrenyl)-L-alanine
The creation of this compound with a defined stereochemistry at the α-carbon is a critical aspect of its synthesis, ensuring its utility in stereospecific applications such as peptide synthesis and biological studies.
Carbon-Carbon Bond Formation Approaches for Pyrene (B120774) Attachment to Alanine (B10760859) Scaffolds
The core of synthesizing this compound lies in the formation of a carbon-carbon bond between the pyrene moiety and the alanine backbone. Several strategies have been developed to achieve this transformation with high stereocontrol.
One effective method involves the asymmetric hydrogenation of a chiral precursor. An efficient synthesis of L-3-(1'-pyrenyl)alanine (Pya) has been described utilizing the classical asymmetric hydrogenation of chiral 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione. nih.gov This approach establishes the desired L-stereochemistry at the α-carbon. Subsequent N-protection with a tert-butoxycarbonyl (Boc) group yields the final product.
Another innovative approach is a novel 3-step asymmetric synthesis of pyrenylalanine . nih.gov This method boasts high enantioselectivity and good yields, offering a more streamlined route to the target molecule. While the specific details of the three steps are proprietary to the research, it highlights the ongoing efforts to develop more efficient and selective syntheses.
Alkylation of a chiral enolate derived from a protected L-alanine is another viable strategy. This involves reacting a suitable electrophilic pyrene derivative, such as 1-(bromomethyl)pyrene, with a pre-formed enolate of a Boc-protected L-alanine ester. The stereochemical outcome is directed by the existing chiral center of the alanine derivative.
Incorporation of Protecting Groups for Selective Functionalization
Protecting groups are indispensable in the synthesis of this compound to ensure that reactions occur at the desired positions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. orgsyn.orgbeilstein-journals.org Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses. orgsyn.org
In addition to the N-terminal protection, the carboxylic acid group of the alanine starting material is often protected as an ester (e.g., methyl or ethyl ester) to prevent its interference in the carbon-carbon bond-forming step. This ester group can be later hydrolyzed under basic conditions to yield the free carboxylic acid of the final product.
Synthesis of Pyrene-Containing Precursors for Amino Acid Conjugation
The availability of a reactive pyrene-containing precursor is crucial for its attachment to the alanine scaffold.
Preparation of 3-(Bromomethyl)pyrene and Related Reactive Intermediates
1-(Bromomethyl)pyrene is a key and widely used reactive intermediate for introducing the pyrene moiety. Its synthesis typically involves the bromination of 1-methylpyrene (B1203753) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. Alternatively, it can be prepared from 1-pyrenemethanol (B17230) by reaction with phosphorus tribromide (PBr₃) or hydrobromic acid. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack by the enolate of the protected alanine.
Other related reactive intermediates could include 1-(iodomethyl)pyrene or pyrenemethyl tosylate, which would offer different reactivity profiles for the alkylation reaction.
Functional Group Interconversions for Conjugation Efficiency
Functional group interconversions can be employed to optimize the conjugation process. For instance, if the carbon-carbon bond formation proceeds through a different mechanism, such as a Suzuki or Stille coupling, the pyrene precursor would need to be functionalized accordingly. This could involve the synthesis of 1-pyreneboronic acid or a stannylated pyrene derivative. uky.edu These precursors would then react with a suitably functionalized alanine derivative (e.g., a halogenated alanine) in the presence of a palladium catalyst to form the desired carbon-carbon bond.
Purification and Analytical Characterization Techniques for Synthetic Products
The purification and rigorous characterization of this compound are essential to ensure its purity and structural integrity for subsequent applications.
Purification: Due to the fluorescent nature of the pyrene moiety, purification can often be monitored visually under UV light. Common purification techniques include:
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating the desired product from starting materials and byproducts. column-chromatography.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for achieving high purity of fluorescent amino acids. google.compnas.org A gradient of solvents, such as acetonitrile (B52724) and water, is often used for elution. google.com
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
Analytical Characterization: A combination of spectroscopic and chromatographic methods is used to confirm the structure and purity of the synthesized this compound.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra provide detailed information about the arrangement of atoms. Characteristic signals for the Boc group, the alanine backbone, and the aromatic protons of the pyrene ring would be expected. specificpolymers.comuwaterloo.cachromatographyonline.commdpi.com |
| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |
| Fluorescence Spectroscopy | Confirmation of fluorescent properties | The excitation and emission spectra are characteristic of the pyrene fluorophore. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single, sharp peak in the HPLC chromatogram indicates a high degree of purity. specificpolymers.com |
| Optical Rotation | Confirmation of stereochemistry | The specific rotation value confirms the enantiomeric purity of the L-isomer. |
Chromatographic Methods for Compound Isolation
The purification of N-Boc protected amino acids, including those with large aromatic side chains like pyrene, typically involves chromatographic techniques to separate the desired product from unreacted starting materials, byproducts, and isomers. The choice of method depends on the scale of the synthesis and the required purity.
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is a common and effective method. The separation is based on the polarity of the compounds. The nonpolar Boc protecting group and the large, hydrophobic pyrene moiety mean that a less polar mobile phase is generally required. A typical system for a related compound, N-Boc-L-phenylalanine, involves elution from a silica gel column using a gradient of ethyl acetate (B1210297) in a nonpolar solvent like hexane (B92381) or dichloromethane. orgsyn.org Given the increased size and hydrophobicity of the pyrene group compared to a phenyl group, a similar or slightly more polar solvent system would likely be employed for the purification of this compound.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical purposes or for the separation of stereoisomers, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is eluted by a gradient of an organic solvent (such as acetonitrile or methanol) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. sioc-journal.cn The purity of various Boc-protected amino acids is frequently confirmed by HPLC, with commercial standards often specifying a purity of ≥97% by this method. google.com
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis reaction and for quickly identifying appropriate solvent conditions for column chromatography. lookchem.com The purity of Boc-amino acids is often initially assessed by TLC, which can confirm the presence of the product and the absence of starting materials. lookchem.com
Table 1: Typical Chromatographic Conditions for Purification of Boc-Amino Acids
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate Gradient | Primary purification of crude product |
| RP-HPLC | C18 Silica | Water/Acetonitrile Gradient with 0.1% TFA | High-purity separation, analysis, isomer separation |
Spectroscopic and Spectrometric Approaches for Structural Confirmation
Once isolated, the chemical structure and identity of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be required for full characterization.
¹H NMR: The proton NMR spectrum would confirm the presence of all key structural elements. Specific signals would be expected for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the protons of the alanine backbone (α-CH and β-CH₂), and the characteristic aromatic protons of the pyrene ring (typically in the 7.8-8.3 ppm region).
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Distinct peaks would confirm the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the tert-butyl group, the aliphatic carbons of the alanine backbone, and the numerous aromatic carbons of the pyrene moiety. Advanced 2D NMR techniques like COSY and HSQC can be used to confirm the connectivity between protons and carbons. For similar compounds like Boc-L-phenylalanine, detailed NMR data is well-documented and serves as a reference for spectral interpretation.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is typically employed to obtain a precise mass measurement that can confirm the molecular formula (C₂₄H₂₃NO₄) with a high degree of confidence. The expected exact mass would be approximately 389.1630 g/mol .
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretch of the carbamate, the C=O stretches of the Boc group and the carboxylic acid (around 1700-1750 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions of the molecule.
Table 2: Expected Spectroscopic and Spectrometric Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | tert-butyl protons | Singlet, ~1.4 ppm (9H) |
| Alanine backbone protons | Multiplets for α-CH and β-CH₂ | |
| Pyrene aromatic protons | Multiplets, ~7.8-8.3 ppm (9H) | |
| ¹³C NMR | Carbonyl carbons | Peaks in the ~155 ppm (Boc) and ~175 ppm (acid) regions |
| Aromatic carbons | Multiple peaks in the ~120-135 ppm region | |
| HRMS (ESI) | Molecular Ion [M+H]⁺ | m/z corresponding to C₂₄H₂₄NO₄⁺ |
| IR Spectroscopy | C=O stretching | Strong bands around 1700-1750 cm⁻¹ |
Advanced Spectroscopic and Photophysical Characterization
Fundamental Principles of Pyrene (B120774) Photophysics in Amino Acid Conjugates
The conjugation of pyrene to amino acids, such as in Boc-3-(1-pyrenyl)-L-alanine, creates a powerful molecular probe whose photophysical properties are exquisitely sensitive to its local environment. nih.govbeilstein-archives.org Pyrene derivatives are notable for their high molar extinction coefficients, long fluorescence lifetimes (often exceeding 100 nanoseconds), and a distinctive sensitivity to the polarity of their surroundings. beilstein-journals.orgthermofisher.com This sensitivity is primarily observed in the vibronic fine structure of the pyrene monomer emission spectrum. In non-polar environments, the spectrum shows well-resolved vibrational bands, while in polar environments, the intensity of the 0-0 band increases significantly due to symmetry breaking, a phenomenon often referred to as the Ham effect. rsc.org The ratio of the intensity of the first vibronic band (I₁) to the third (I₃) is a widely used parameter to quantify the polarity of the microenvironment experienced by the pyrene moiety. acs.org
Furthermore, the large, hydrophobic surface of the pyrene group facilitates π-π stacking interactions. nih.govbeilstein-journals.org When two pyrene moieties are in close proximity (less than 10 Å), they can form an excited-state dimer known as an excimer upon photoexcitation. researchgate.netrsc.org This excimer formation results in a new, broad, and significantly red-shifted emission band, typically around 470-500 nm, at the expense of the structured monomer emission. beilstein-journals.orgresearchgate.net The efficiency of excimer formation can be influenced by factors such as concentration, solvent, temperature, and molecular conformation, making it a valuable tool for studying molecular aggregation and conformational changes. nih.govresearchgate.netscielo.br
Steady-State Fluorescence Spectroscopy for Emission Profile Analysis
Steady-state fluorescence spectroscopy is a primary technique for analyzing the emission characteristics of this compound. The emission spectrum reveals crucial information about the pyrene moiety's local environment and its interactions. rsc.org In dilute solutions where intermolecular interactions are minimized, the compound typically exhibits a structured monomer fluorescence spectrum with distinct vibronic bands. mdpi.com
The relative intensities of these bands are highly dependent on solvent polarity. rsc.orgacs.org A key analytical metric is the ratio of the first and third vibronic peaks (I₁/I₃), which serves as a reliable indicator of the polarity of the pyrene's microenvironment. acs.org A higher I₁/I₃ ratio signifies a more polar environment, while a lower ratio points to a non-polar or hydrophobic environment. acs.org For example, the I₁/I₃ ratio for pyrene in a highly polar aqueous solution is approximately 1.97, whereas in less polar environments, this value decreases significantly. acs.org
At higher concentrations, the steady-state spectrum of this compound can show the emergence of a broad, structureless emission band centered at a longer wavelength (typically ~475 nm), which is characteristic of excimer formation. researchgate.net The ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) provides a quantitative measure of the extent of intermolecular association. scielo.br
Table 1: Solvent Effects on Pyrene Monomer Emission in Pyrene-Amino Acid Conjugates
| Solvent | Polarity | Typical Monomer Emission Maxima (nm) | I₁/I₃ Ratio |
| Cyclohexane | Non-polar | ~373, 384, 394 | Low (~0.6) |
| Toluene | Non-polar | ~375, 385, 395 | Low (~0.7) |
| Dichloromethane | Polar Aprotic | ~376, 386, 396 | Medium (~1.2) |
| Acetonitrile (B52724) | Polar Aprotic | ~376, 386, 397 | High (~1.5) |
| Water | Polar Protic | ~376, 385, 396 | Very High (~1.9) |
Note: The data presented are representative values for pyrene derivatives and may vary slightly for this compound specifically. The I₁/I₃ ratio is a sensitive measure of the microenvironment's polarity.
Time-Resolved Fluorescence Techniques for Excited-State Lifetime Determination
Time-resolved fluorescence spectroscopy provides deep insights into the excited-state dynamics of this compound by measuring the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. Pyrene and its conjugates are known for their exceptionally long fluorescence lifetimes, which can be in the range of tens to hundreds of nanoseconds in the absence of quenchers. beilstein-archives.orgthermofisher.comacs.org For instance, pyrene's monomer lifetime in deoxygenated n-hexane is around 400 ns. colostate.edu
The fluorescence decay of the pyrene monomer in conjugates like this compound is often mono-exponential in dilute solutions. uminho.pt However, the presence of quenchers, such as molecular oxygen or other electron-accepting/donating moieties, can shorten this lifetime. colostate.edu In systems where both monomer and excimer species are present, the decay kinetics become more complex. The monomer decay may become biexponential, reflecting both its intrinsic decay and the rate of excimer formation. The excimer, in turn, exhibits a characteristic rise time corresponding to its formation from the excited monomer, followed by its own decay. colostate.eduuminho.pt
These lifetime measurements are crucial for distinguishing between static and dynamic quenching mechanisms and for calculating rate constants of processes like excimer formation or photoinduced electron transfer. colostate.eduacs.org The long lifetime of pyrene also makes it an excellent candidate for time-gated fluorescence applications, which can eliminate background fluorescence from short-lived species. thermofisher.comnih.gov
Table 2: Representative Fluorescence Lifetimes for Pyrene Species
| Species | Condition | Typical Lifetime (τ) | Reference |
| Pyrene Monomer | Deoxygenated n-hexane | ~400 ns | colostate.edu |
| Pyrene Monomer | Deoxygenated ethanol | ~160 ns | uminho.pt |
| Pyrene Monomer | In neuronal protein extract | ~65 ns | nih.gov |
| Pyrene Excimer | In neuronal protein extract | ~39 ns | nih.gov |
| Pyrene-Tryptophan Conjugate | Aqueous solution | Multiple components, up to ~100 ns | osti.gov |
Note: Lifetimes are highly sensitive to the specific molecular structure, solvent, temperature, and presence of quenchers like oxygen.
Exploration of Excimer Formation Dynamics and Their Modulators
The formation of excimers is a hallmark of pyrene photophysics and a key feature in studies involving this compound. nih.gov An excimer is an excited-state dimer formed from the association of an excited pyrene molecule with a ground-state molecule. researchgate.net This process is highly dependent on the concentration of the fluorophore; as concentration increases, the probability of an excited molecule encountering a ground-state partner within its lifetime rises, leading to an increase in excimer emission relative to monomer emission. colostate.eduresearchgate.net
Several factors can modulate excimer formation:
Concentration: Excimer formation is typically negligible at very low concentrations (e.g., < 10⁻⁵ M) but becomes significant at higher concentrations. mdpi.comresearchgate.net
Solvent: The solvent can affect both the stability of the ground-state aggregates and the kinetics of excimer formation. nih.govcolostate.edu For instance, excimer fluorescence can be quenched in certain solvents like methanol. nih.govbeilstein-archives.org
Temperature: Increasing temperature can lead to the dissociation of excimers, causing a decrease in excimer emission. nih.gov
pH: For conjugates linked to ionizable groups, pH can influence intramolecular or intermolecular interactions, thereby affecting excimer formation. nih.gov
Molecular Structure and Linker Flexibility: In systems with two pyrene units, the length and flexibility of the linker connecting them are critical for determining whether intramolecular excimer formation is possible. beilstein-journals.orgnih.gov
The dynamics of excimer formation can be studied by analyzing the rise and decay times of the excimer fluorescence, providing rate constants for the association and dissociation processes. colostate.eduuminho.pt
Fluorescence Anisotropy Studies for Rotational Dynamics and Microenvironment Polarity
Fluorescence anisotropy is a powerful technique used to probe the rotational dynamics of a fluorescent molecule and the viscosity of its immediate environment. utl.ptnih.gov The technique is based on the principle of photoselective excitation of fluorophores with polarized light. cam.ac.uk The resulting fluorescence emission is also partially polarized, and the extent of this polarization (or anisotropy) depends on how much the molecule rotates during the time it is in the excited state. horiba.com
The fundamental equation for anisotropy (r) is: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation polarizer vertical and the emission polarizer oriented vertically and horizontally, respectively, and G is an instrumental correction factor. nih.gov
For a molecule like this compound, anisotropy measurements can provide information on:
Molecular Size and Shape: Larger molecules or aggregates rotate more slowly, resulting in higher anisotropy values. cam.ac.uk
Local Viscosity: In a more viscous environment, rotational diffusion is slower, leading to higher anisotropy. This can be used to probe the micro-viscosity of systems like polymer matrices or lipid membranes. horiba.com
Binding Interactions: When a smaller fluorescent molecule binds to a much larger one (e.g., a protein or DNA), its rotational motion is significantly restricted, causing a substantial increase in anisotropy. nih.gov This makes it an excellent tool for measuring binding affinities.
Time-resolved anisotropy decay measurements can provide even more detailed information, such as rotational correlation times, which describe the rate and nature of the rotational motions of the peptide. thieme-connect.de
Circular Dichroism Spectroscopy for Chirality and Conformational Insights
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com Since this compound contains a chiral center at the α-carbon of the alanine (B10760859) residue, CD spectroscopy is an invaluable tool for gaining insights into its conformation and the spatial arrangement of the pyrene chromophore relative to the chiral amino acid backbone.
The pyrene moiety itself is achiral, but when attached to the chiral L-alanine, it can produce an induced CD signal in its absorption region (around 300-360 nm). mdpi.com The sign and magnitude of these induced CD signals are highly sensitive to the conformation of the molecule, reflecting the specific orientation of the pyrene chromophore. researchgate.net
CD spectroscopy has been effectively used to:
Probe Helical Arrangement: In polymers of pyrenylalanine, CD spectroscopy has indicated a helical arrangement of the pyrenyl groups along the polypeptide chain. researchgate.net
Distinguish Conformations: Changes in the CD spectrum can signal conformational transitions, for example, between different helical screw-senses in foldamers, which can be induced by changes in solvent or binding events. rsc.orgresearchgate.net
Study Binding to Chiral Biomolecules: When a pyrene conjugate binds to a chiral macromolecule like DNA, strong induced CD signals can appear, providing information about the binding mode (e.g., intercalation vs. groove binding). mdpi.com
Photoinduced Electron Transfer (PeT) and Förster Resonance Energy Transfer (FRET) Mechanisms
This compound can participate in two key photophysical processes involving energy or electron transfer: Photoinduced Electron Transfer (PeT) and Förster Resonance Energy Transfer (FRET).
Photoinduced Electron Transfer (PeT): PeT is a process where an electron is transferred from an electron donor to an electron acceptor upon photoexcitation. dergipark.org.trdergipark.org.tr The pyrene moiety can act as either a photosensitizer, an electron donor, or an electron acceptor, depending on the redox properties of a nearby molecule. osti.govnih.gov For example, in conjugates with electron-rich amino acids like tryptophan, photoexcited pyrene can act as an acceptor, leading to quenching of its fluorescence. osti.govdergipark.org.tr The efficiency of PeT is strongly dependent on the distance and orientation between the donor and acceptor and the thermodynamics of the electron transfer process. acs.org This mechanism is fundamental to the design of fluorescent sensors where the fluorescence is "turned on" or "off" in response to a specific analyte. dergipark.org.tr
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in its excited state and an acceptor chromophore in close proximity (typically 1-10 nm). beilstein-archives.orgbeilstein-journals.org For FRET to occur, there must be spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. The pyrene monomer, with its emission in the 370-420 nm range, can serve as an excellent FRET donor to a variety of acceptors. beilstein-journals.org The efficiency of FRET is proportional to 1/R⁶, where R is the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring intramolecular and intermolecular distances in biomolecules. acs.org In some systems, the pyrene excimer, with its red-shifted emission (~480 nm), can also act as a FRET donor or be the result of FRET between two pyrene monomers. acs.orgnih.gov
Computational Photophysics for Understanding Excited-State Processes
Computational quantum chemistry serves as a powerful tool to complement experimental findings and provide a deeper understanding of the electronic structure and dynamics of photoexcited molecules. For this compound, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of its excited states and the pathways of energy dissipation.
Theoretical calculations allow for the prediction and interpretation of spectroscopic properties. By modeling the molecule in its ground and excited states, researchers can calculate key parameters such as vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the character of electronic transitions. For instance, calculations can distinguish between locally excited (LE) states, confined to the pyrene chromophore, and charge-transfer (CT) states, where electron density moves from the pyrene moiety to the alanine portion or vice versa upon excitation.
Studies on similar 1-substituted pyrene derivatives and pyrenylamino acids demonstrate that the nature of the substituent significantly influences the photophysical properties. acs.orgnih.gov Computational models can rationalize these effects by analyzing how the substituent alters the molecular orbitals involved in the electronic transitions. For this compound, the alanine group and the Boc-protecting group can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the pyrene core. worktribe.com
A typical computational analysis involves optimizing the geometry of the molecule in its ground state (S₀) and then calculating the vertical excitation energies to various singlet excited states (S₁, S₂, etc.). The results of such calculations for a model system analogous to this compound are often presented in a format similar to Table 1. These calculations help assign the absorption bands observed in experimental UV-Vis spectra. For pyrene derivatives, the spectra are typically characterized by strong π-π* transitions. scirp.org
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₁ | 3.31 | 374 | 0.08 | HOMO -> LUMO (95%) |
| S₂ | 3.52 | 352 | 0.25 | HOMO-1 -> LUMO (88%) |
| S₃ | 3.85 | 322 | 0.65 | HOMO -> LUMO+1 (75%) |
| S₄ | 4.01 | 309 | 0.98 | HOMO-2 -> LUMO (60%), HOMO-1 -> LUMO+1 (25%) |
| This table is representative and based on typical TD-DFT calculation results for pyrene-amino acid conjugates. Actual values for this compound would require specific computation. |
Furthermore, computational methods are crucial for understanding the deactivation pathways from the excited state. After initial excitation, the molecule can relax through several processes, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay. By mapping the potential energy surfaces of the excited states, it is possible to identify the most likely relaxation channels. rsc.org For example, the energy gap between the first excited singlet state (S₁) and the lowest triplet state (T₁) is a key determinant of the efficiency of intersystem crossing. nih.gov
A summary of key photophysical parameters that can be derived or supported by computational studies is provided in Table 2. These parameters are critical for understanding the behavior of fluorescent probes like this compound.
| Parameter | Description | Typical Computational Approach |
| Excitation Energy (λ_abs) | Energy required to promote an electron to an excited state. | TD-DFT |
| Emission Energy (λ_em) | Energy released as a photon when the molecule returns to the ground state. | Geometry optimization of the S₁ state followed by energy calculation. |
| Radiative Rate Constant (k_r) | The rate of fluorescence emission. | Correlated with oscillator strength and emission energy. |
| Non-Radiative Rate Constant (k_nr) | The rate of decay without photon emission. | Often inferred from the S₁-T₁ energy gap and potential energy surface features. |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT ground state calculation. |
| This table outlines parameters commonly investigated through computational photophysics. |
Applications in Biomolecular Systems and Biophysical Research
Site-Specific Incorporation into Peptides and Proteins
The precise placement of Boc-3-(1-pyrenyl)-L-alanine within a polypeptide chain is fundamental to its application as a probe. This is achieved primarily through chemical peptide synthesis or by repurposing the cellular protein synthesis machinery.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone method for chemically synthesizing peptides, enabling the incorporation of unnatural amino acids like pyrenylalanine. proteogenix.science The synthesis is carried out on a polymeric solid support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each coupling step. proteogenix.science
This compound is used within the framework of Boc/Benzyl SPPS. In this strategy, the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is acid-labile and removed using trifluoroacetic acid (TFA). The side-chain protecting groups and the linker anchoring the peptide to the resin require a much stronger acid, such as liquid hydrogen fluoride (B91410) (HF), for final cleavage. This graduated acid lability is central to the Boc-SPPS methodology.
An alternative and more commonly used method is the Fmoc/tBu approach, where the base-labile fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine. nih.gov For this strategy, the corresponding Fmoc-3-(1-pyrenyl)-L-alanine would be used. mit.edu The choice between Boc and Fmoc strategies depends on the desired peptide's sequence and complexity.
Table 1: Comparison of SPPS Strategies for Peptide Synthesis
| Feature | Boc/Benzyl Strategy | Fmoc/tBu Strategy |
| α-Amino Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately acidic (e.g., TFA) | Basic (e.g., Piperidine) |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl ethers) | Mild acid-labile (e.g., t-Butyl ethers) |
| Final Cleavage | Strong acid (e.g., liquid HF) | Mild acid (e.g., TFA cocktail) |
| Advantages | Robust, less prone to aggregation for some sequences. | Milder conditions, avoids use of hazardous HF. |
| Pyrenylalanine Derivative | This compound | Fmoc-3-(1-pyrenyl)-L-alanine |
Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells, providing a powerful alternative to chemical synthesis for large proteins. cam.ac.uknih.gov This technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that does not cross-react with the host cell's endogenous components. scripps.eduresearchgate.net
The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair is a widely used orthogonal system because it functions in both prokaryotic and eukaryotic cells. cam.ac.uknih.gov Researchers can engineer the PylRS to specifically recognize this compound (or its deprotected form, pyrenylalanine) and charge it onto its cognate tRNA(Pyl). This engineered tRNA is modified to recognize a "blank" codon, typically the amber stop codon (UAG), which is reassigned to encode the ncAA. scripps.edu When the ribosome encounters a UAG codon in the messenger RNA (mRNA) of a target protein, it incorporates pyrenylalanine, enabling the production of a site-specifically labeled protein. cam.ac.uk The efficiency of this process can be further enhanced by engineering other components of the translation machinery, such as the elongation factor Tu (EF-Tu). nih.gov
Table 2: Key Components for Genetic Code Expansion with Pyrenylalanine
| Component | Role | Specific Example/Requirement |
| Non-Canonical Amino Acid | The desired probe to be incorporated. | 3-(1-pyrenyl)-L-alanine |
| Orthogonal Synthetase | Specifically recognizes and activates the ncAA. | An evolved Pyrrolysyl-tRNA Synthetase (PylRS). nih.gov |
| Orthogonal tRNA | Is acylated by the orthogonal synthetase and recognizes a reassigned codon. | An engineered tRNA(Pyl) with an anticodon for the UAG stop codon. cam.ac.uk |
| Reassigned Codon | A codon in the target gene's mRNA that specifies the ncAA. | Amber stop codon (UAG). scripps.edu |
| Host Organism | The cellular factory for protein production. | E. coli, yeast, or mammalian cells. cam.ac.uk |
Solid-Phase Peptide Synthesis (SPPS) Strategies Utilizing this compound
Probing Peptide and Protein Conformational Dynamics
The fluorescence of the pyrene (B120774) group is highly sensitive to its local environment, making pyrenylalanine an exceptional probe for studying the dynamic structures of peptides and proteins. researchgate.netnih.gov A key feature is its ability to form an excimer (excited-state dimer) when two pyrene rings are in close proximity (≈3-4 Å). Excimer formation results in a characteristic, red-shifted, and broad emission peak, while the monomer emits at a shorter wavelength. The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive ruler of intramolecular and intermolecular distances. capes.gov.br
The process by which a polypeptide chain achieves its functional three-dimensional structure is known as protein folding. nih.gov Misfolding and subsequent aggregation are linked to numerous diseases. researchgate.net Pyrenylalanine can be used to monitor these transitions by placing it at a strategic position within the protein.
Folding: As a protein folds, a pyrenylalanine residue may move from a solvent-exposed environment to a buried, hydrophobic core. This change typically leads to an increase in its monomer fluorescence quantum yield. unito.it
Unfolding: Conversely, during unfolding induced by heat or chemical denaturants like guanidine (B92328) hydrochloride, the pyrene probe becomes more exposed to the aqueous solvent, often resulting in fluorescence quenching. capes.gov.br
Misfolding and Aggregation: If two or more protein chains, each containing a pyrenylalanine, aggregate, the pyrene groups can be brought close enough to form excimers. An increase in the Ie/Im ratio is therefore a strong indicator of aggregation. dntb.gov.uanih.gov
Table 3: Spectroscopic Signatures of Pyrenylalanine in Different Protein States
| Protein State | Probe Environment | Expected Fluorescence Change |
| Unfolded | Solvent-exposed | Low monomer fluorescence intensity. |
| Folded (Monomeric) | Buried in hydrophobic core | High monomer fluorescence intensity; no excimer emission. |
| Aggregated/Oligomeric | Proximity to another pyrene group | Decrease in monomer intensity, appearance of excimer emission (high Ie/Im ratio). capes.gov.brdntb.gov.ua |
Pyrenylalanine is also instrumental in studying the dynamics of protein secondary structures.
Helix-Coil Transitions: The transition between a structured α-helix and a disordered random coil is a fundamental aspect of protein folding. nih.govlibretexts.org By incorporating two pyrenylalanine residues at specific positions in a helical peptide (e.g., at positions i and i+4 or i+7), the formation of the helix brings the probes into close proximity, enabling excimer formation. The disruption of the helix by temperature or denaturants leads to a decrease in the excimer signal and a corresponding increase in the monomer signal, allowing for precise monitoring of the transition. capes.gov.br
Beta-Sheet Formation: Beta-sheets are formed by hydrogen bonds between adjacent polypeptide strands. nih.govnumberanalytics.com The formation of both parallel and antiparallel beta-sheets can be monitored by placing pyrenylalanine residues on interacting strands. uni-tuebingen.de As the beta-sheet assembles, the pyrene probes are brought together, resulting in a distinct excimer fluorescence signal that reports on the formation and stability of the structure. nih.gov
Monitoring Protein Folding, Misfolding, and Unfolding Transitions
Analysis of Protein-Protein and Protein-Ligand Interactions
Understanding the interactions between proteins or between a protein and a small molecule ligand is crucial for elucidating cellular function. consensus.app Pyrenylalanine provides a sensitive method for characterizing these binding events.
The binding of a ligand or another protein can alter the local environment of a pyrenylalanine residue situated at or near the binding interface. This perturbation can cause a measurable change in the pyrene's fluorescence properties, such as its intensity, emission maximum, or fluorescence lifetime. By titrating a labeled protein with its binding partner and monitoring the fluorescence change, one can determine key thermodynamic parameters, such as the binding affinity (dissociation constant, Kd). nih.gov
A more direct method involves using pyrene excimer formation to confirm a direct interaction. In this setup, two potential binding partners are each labeled with pyrenylalanine. If and only if the two proteins interact to form a complex will the pyrene probes be brought close enough to generate an excimer signal. This approach provides unambiguous evidence of a direct protein-protein interaction and can be used in high-throughput screening assays to identify inhibitors that disrupt the complex. mit.edursc.org
Table 4: Experimental Setups for Interaction Analysis Using Pyrenylalanine
| Experimental Goal | Labeling Strategy | Principle of Detection | Information Gained |
| Measure Binding Affinity | Single protein labeled with one pyrenylalanine near the binding site. | Change in monomer fluorescence (intensity, wavelength) upon titration with an unlabeled binding partner. | Binding constant (Kd), stoichiometry. nih.gov |
| Confirm Direct Interaction | Two different proteins are each labeled with one pyrenylalanine at the suspected interface. | Appearance of excimer fluorescence upon mixing the two proteins. | Confirmation of direct binding, mapping of the interaction interface. |
| Inhibit Interaction | Pre-formed complex of two pyrenylalanine-labeled proteins. | Decrease in excimer fluorescence upon addition of a potential inhibitor. | Identification and characterization of inhibitors of protein-protein interactions. mit.edu |
Quantitative Assessment of Binding Affinity and Stoichiometry
The fluorescence characteristics of pyrenylalanine can be harnessed to quantify the binding affinity between biomolecules. Changes in the fluorescence intensity or wavelength upon binding can be monitored to determine key parameters like the dissociation constant (Kd).
For instance, studies have utilized fluorescent probes to measure the binding of molecules to amyloid fibrils. By titrating a solution of fibrils with a fluorescent compound and measuring the change in fluorescence, a saturation binding curve can be generated. From this curve, the Kd can be calculated using nonlinear regression analysis, providing a quantitative measure of binding strength. acs.org In one such study involving novel stilbenoid probes and transthyretin (TTR) fibrils, this method allowed for the determination of Kd values, demonstrating the probe's sensitivity for fibril detection. acs.org Similarly, pyrene-labeled aptamers have been used to detect proteins like immunoglobulin E (IgE), where the formation of a pyrene excimer upon binding allows for quantification, with detection limits reported in the nanomolar range. mdpi.com
Table 1: Example Data for Binding Affinity Determination This table is illustrative, based on findings from studies using fluorescent probes to determine binding constants.
| Interacting Species | Fluorescent Probe | Measured Parameter | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| Transthyretin (TTR) Fibrils | Stilbenoid Probe 5 | Fluorescence Intensity | 0.2 ± 0.01 µM | acs.org |
| Immunoglobulin E (IgE) | Pyrene-labeled Aptamer | Excimer Fluorescence at 485 nm | 1.6 nM (detection limit) | mdpi.com |
Spatial Proximity Sensing through Fluorescence Readouts
The hallmark of pyrene as a probe is its ability to report on spatial proximity through excimer formation. The appearance of the excimer band is a direct indicator that two pyrene-labeled sites are within about 10 Å of each other. nih.gov This principle is widely applied to study protein folding, conformational changes, and protein-protein interactions.
A classic application involves introducing two pyrenylalanine residues at specific sites within a protein or peptide. If these sites are close in the folded or complexed state, excimer fluorescence will be observed. A change in conformation that moves the sites apart will lead to a decrease in excimer emission and a corresponding increase in monomer emission. nih.gov For example, pyrene excimer fluorescence was used to reveal the spatial proximity of specific sites in apolipoprotein E (apoE), providing crucial information about its domain interactions. nih.gov Similarly, in studies of troponin I, excimer fluorescence indicated the closeness of positions 48 and 64, and a decrease in this excimer signal upon binding to troponin C in the presence of Ca2+ revealed a conformational change that increased the distance between these sites. nih.gov
Table 2: Fluorescence Properties of Pyrene for Proximity Sensing
| State | Emission Type | Approximate Wavelength Range | Required Condition | Information Gained |
|---|---|---|---|---|
| Spatially Distant | Monomer | 375 - 420 nm | Pyrene moieties are >10 Å apart | Reports on local polarity |
| Spatially Proximal | Excimer | 450 - 550 nm | Two pyrene moieties are ~10 Å apart | Confirms proximity of labeled sites |
Studies of Biomolecular Microenvironments and Dynamics
Beyond proximity sensing, the monomer fluorescence of pyrenylalanine provides detailed information about the immediate environment of the probe.
Characterization of Membrane Mimetic Systems and Liposome Interactions
Pyrenylalanine is an effective probe for investigating the interactions of peptides and proteins with lipid membranes and membrane-mimetic systems like micelles and liposomes. nih.gov When a pyrene-labeled peptide partitions from an aqueous solution into the hydrophobic core of a lipid bilayer, the change in the polarity of the probe's environment is reflected in its fluorescence spectrum. nih.govresearchgate.net
This environmental sensitivity has been used to study how apolipoproteins interact with phospholipid vesicles. Upon binding to dimyristoylphosphatidylcholine (B1235183) (DMPC) vesicles, a pyrene-labeled apolipoprotein showed a strong excimer peak, indicating that multiple protein molecules were packed closely together on the surface of the resulting lipoprotein complex. nih.gov Furthermore, the fine structure of the pyrene monomer emission is sensitive enough to differentiate between locations at the membrane surface and deeper within the hydrophobic core of the lipid bilayer. researchgate.net
Sensing Viscosity and Polarity in Biological Milieus (e.g., in vitro cellular extracts)
The vibronic fine structure of the pyrene monomer emission spectrum is exquisitely sensitive to the polarity of its solvent environment. nih.gov The ratio of the intensity of the first vibronic peak (Peak I, ~375 nm) to the third (Peak III, ~385 nm), known as the Py value, is a widely used parameter to report on the polarity of the probe's microenvironment. nih.govresearchgate.net A higher I/III ratio indicates a more polar environment, while a lower ratio signifies a more hydrophobic (nonpolar) setting. researchgate.net
This property allows pyrenylalanine-containing peptides to act as sensors for the local polarity within complex biological media, such as cellular extracts, or within specific domains of a protein. researchgate.netresearchgate.net Researchers have used this principle to determine the critical gelation concentration of hydrogels by monitoring the sharp decrease in the Py value as the pyrene probe moves from a polar aqueous environment to the nonpolar hydrophobic pockets formed during self-assembly. researchgate.net In addition to polarity, pyrene's fluorescence lifetime and excimer formation efficiency can also be influenced by the microviscosity of the surrounding medium, providing another layer of information about the dynamics of the system. researchgate.netresearchgate.net
Table 3: Pyrene Fluorescence as a Polarity Sensor
| Environment | I/III Ratio (Py value) | Interpretation | Example Application |
|---|---|---|---|
| Polar (e.g., Water) | High | Pyrene is in a polar microenvironment | Soluble peptide in aqueous buffer |
| Nonpolar (e.g., Lipid Core) | Low | Pyrene is in a hydrophobic microenvironment | Peptide embedded in a cell membrane |
Investigation of Protein Oligomerization and Aggregation Mechanisms
The formation of protein oligomers and aggregates is a key pathological feature of many neurodegenerative diseases. Pyrenylalanine provides a powerful tool for studying these assembly processes.
Real-Time Monitoring of Fibril Formation and Assembly
By incorporating pyrenylalanine into a protein that is prone to aggregation, the entire process of oligomerization and fibril formation can be monitored in real-time. As monomers of the protein begin to associate and form oligomers and fibrils, pyrene moieties on different molecules are brought into close proximity, leading to the formation of intermolecular excimers. core.ac.uk
The increase in excimer fluorescence intensity over time provides a direct, real-time readout of the aggregation kinetics. This technique has been successfully applied to study the aggregation of α-synuclein, a protein implicated in Parkinson's disease. By monitoring the pyrene excimer intensity, researchers can analyze the kinetics of fibril formation and even assess the effects of chaperones or inhibitors on disaggregation. core.ac.uk This method offers an alternative to more conventional assays like those using Thioflavin T (ThT), and is particularly useful for studying the early stages of oligomerization that may not be readily detected by other means. acs.orgcore.ac.uk
Theoretical and Computational Approaches
Molecular Dynamics Simulations for Conformational Sampling of Pyrene-Labeled Biomolecules
Molecular Dynamics (MD) simulations have emerged as a powerful technique for exploring the conformational landscape of biomolecules, such as peptides, proteins, and nucleic acids, that have been functionalized with pyrene-based probes like Boc-3-(1-pyrenyl)-L-alanine. nih.govnih.gov These simulations provide atomic-level insights into the structure and dynamics of these complex systems, which are often difficult to obtain through experimental methods alone. nih.gov By incorporating a pyrene-labeled amino acid into a peptide sequence, researchers can use MD to track the probe's position, orientation, and interactions with its surroundings over time. mdpi.com
The core principle of this approach is to solve Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field. This allows for the simulation of how the pyrene-labeled biomolecule moves and changes shape. Unrestrained MD simulations have been used to study the conformational heterogeneity in pyrene-substituted DNA, revealing that the pyrene (B120774) substitution introduces increased flexibility and can lead to significant conformational changes in the DNA interior. nih.gov
For peptides embedded in membranes, MD simulations can elucidate the effects of the peptide on membrane structure, such as bilayer thickness and lipid chain order. nih.gov Simulations of pyrene-labeled lipids or peptides reveal their transverse location and orientation within the bilayer, which is crucial for understanding membrane protein interactions and dynamics. mdpi.com These computational studies are essential for validating and interpreting experimental data from fluorescence spectroscopy, providing a structural basis for observed phenomena. nih.gov Various enhanced sampling techniques can be coupled with MD to more efficiently explore the vast conformational space of intrinsically disordered peptides and proteins, which often utilize fluorescent probes to study their fluid structures. nih.govrsc.orgplos.org
Quantum Chemical Calculations for Prediction of Electronic and Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental for predicting the electronic and photophysical properties of pyrene derivatives, including this compound. x-mol.comrsc.org These methods allow for the accurate calculation of properties such as UV-visible absorption and emission spectra, the nature of electronic transitions (e.g., π → π* or intramolecular charge transfer, ICT), and the influence of chemical modifications on these properties. x-mol.comacs.org
TD-DFT has proven to be a reliable tool for studying the excited states of pyrene-based molecules. mdpi.com However, accurately predicting the correct ordering and energy of pyrene's characteristic ¹Lₐ and ¹Lₑ excited states can be challenging. acs.orgresearchgate.net The choice of the functional is critical; range-separated hybrid functionals like CAM-B3LYP and ωB97XD have shown considerable success in reproducing experimental trends and providing the correct ordering of excitation energies for pyrene and its derivatives. acs.orgresearchgate.net
Studies on substituted pyrenes show that the position of the substituent dramatically affects the photophysical properties. For 1-substituted pyrenes, like this compound, the substituent strongly influences both the S₁ ← S₀ and S₂ ← S₀ electronic transitions. acs.org This is because the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of pyrene have significant electron density at the 1-position. In contrast, for derivatives substituted at the 2-position, there is little influence on the S₂ ← S₀ transition, a difference explained by the presence of a nodal plane in the HOMO and LUMO at that position. acs.org These computational insights are invaluable for understanding structure-property relationships and designing new probes with tailored optical characteristics. x-mol.com
| Computational Method | Predicted Property | Typical Findings for Pyrene Derivatives | Relevant Sources |
| DFT/TD-DFT | Ground & Excited State Geometries | Determines stable conformations and structural changes upon excitation. | x-mol.com, mdpi.com |
| TD-DFT | Absorption Maxima (λabs) | Predicts UV-Vis absorption spectra, identifying key electronic transitions (¹Lₐ, ¹Lₑ). | acs.org, researchgate.net, acs.org |
| TD-DFT | Emission Maxima (λem) | Calculates fluorescence energies, helping to understand emission color and Stokes shift. | x-mol.com, researchgate.net |
| TD-DFT | Frontier Molecular Orbitals (FMO) | Analyzes HOMO-LUMO distributions to characterize transitions as π → π* or ICT. | x-mol.com, rsc.org |
| TD-DFT with RSH Functionals | Excited State Ordering | Correctly orders the ¹Lₐ and ¹Lₑ states, crucial for accurate spectral interpretation. | acs.org, researchgate.net |
Computational Modeling of Pyrene Excimer Formation in Constrained Environments
One of the most remarkable features of pyrene is its ability to form an "excimer," an excited-state dimer that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule. mdpi.com This process is highly sensitive to the distance and orientation between the two pyrene moieties, typically requiring a close, parallel arrangement. researchgate.net Computational modeling is essential for understanding the mechanism and dynamics of excimer formation, especially when the pyrene units are part of a larger, constrained system like a peptide or nucleic acid. researchgate.netnih.gov
Molecular dynamics simulations can be used to calculate the probability of two pyrene labels coming into close proximity. nih.gov By analyzing MD trajectories of biomolecules dual-labeled with pyrene, researchers can determine the distribution of distances and orientations between the pyrene rings, which correlates directly with the potential for excimer formation observed in fluorescence spectroscopy experiments. nih.govarxiv.org These simulations can reveal how factors like the length and flexibility of the linker attaching pyrene to the biomolecule play a key role in facilitating excimer formation. researchgate.netnih.gov
Quantum chemical methods, such as TD-DFT, are employed to investigate the structure and stability of the pyrene excimer itself. mdpi.comresearchgate.net Recent studies combining TD-DFT with machine learning have characterized multiple stable excimer geometries in the first excited state. researchgate.netchemrxiv.org These calculations show that upon formation, the excimer undergoes rapid structural reorganization to a stable stacked-twisted conformer, which is primarily responsible for the characteristic red-shifted and structureless excimer fluorescence. researchgate.netchemrxiv.org Modeling has shown that for an excimer to form, an interplanar π-π distance of 3.4–3.7 Å and an overlapping area of 40–80% are generally required. researchgate.net
| Modeling Approach | Focus of Study | Key Parameters & Insights | Relevant Sources |
| Molecular Dynamics (MD) | Conformational Dynamics | Simulates trajectories to find the probability of pyrene-pyrene encounters. | researchgate.net, nih.gov, arxiv.org |
| MD & Kinetic Models | Rate of Excimer Formation | Correlates pyrene proximity and orientation with kinetic rates (k_1). | mdpi.com, psu.edu |
| TD-DFT | Excimer Structure & Stability | Optimizes excimer geometry (e.g., eclipsed, twisted-stacked) and calculates binding energy. | mdpi.com, researchgate.net, chemrxiv.org |
| TD-DFT | Excimer Photophysics | Calculates emission energy and oscillator strength of the excimer state. | chemrxiv.org, researchgate.net |
| Combined MD & QM | Structure-Function Relationship | Links linker length/flexibility and biomolecular conformation to excimer emission intensity. | researchgate.net, nih.gov |
In Silico Rational Design of Novel Pyrene-Amino Acid Conjugates
The computational tools described in the preceding sections form the basis of in silico rational design, an approach that uses modeling to design and predict the properties of new molecules before undertaking their chemical synthesis. researchgate.netnih.gov This strategy is increasingly applied to the development of novel fluorescent probes, including new pyrene-amino acid conjugates with enhanced or specific functionalities. nih.govkaust.edu.sa The goal is to create probes with tailored photophysical properties (e.g., larger Stokes shifts, higher quantum yields, specific emission wavelengths) or improved biocompatibility. researchgate.net
The design process typically begins with a known scaffold, such as this compound, and computationally explores the effects of various chemical modifications. For instance, quantum chemical calculations can predict how adding different electron-donating or electron-withdrawing groups to the pyrene ring would alter its absorption and emission spectra. x-mol.com This allows for the pre-screening of dozens of potential derivatives to identify candidates with the desired optical properties.
Furthermore, MD simulations can be used to assess how these modifications might affect the conjugate's behavior in a biological context. nih.gov For example, a simulation could predict whether a newly designed pyrene-amino acid, when incorporated into a peptide, would preferentially localize to a specific cellular environment, such as a lipid membrane. mdpi.com This predictive power accelerates the development cycle, reduces experimental costs, and enables the creation of highly specialized molecular probes for advanced applications in bio-imaging and sensing. researchgate.netresearchgate.net The rational design of binary probes, where two pyrene-modified units are designed to form an excimer upon binding to a target like RNA or miRNA, is a particularly powerful application of this approach. researchgate.netnih.govkaust.edu.sa
Emerging Research Frontiers and Future Perspectives
Integration with Single-Molecule Fluorescence Spectroscopy
The distinct photophysical properties of the pyrene (B120774) moiety make Boc-3-(1-pyrenyl)-L-alanine an exceptional candidate for single-molecule fluorescence spectroscopy (SMFS) and Förster resonance energy transfer (smFRET) studies. nih.gov These techniques allow for the observation of individual biomolecules, providing insights into conformational dynamics, folding pathways, and molecular interactions that are often obscured in ensemble measurements. nih.govnih.gov
When incorporated into a peptide or protein, pyrenylalanine can act as a sensitive reporter of its local environment. A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity (typically <10 Å). This excimer exhibits a characteristic red-shifted and broad emission spectrum compared to the structured monomer emission. This phenomenon provides a built-in ratiometric signal for tracking processes that involve changes in distance, such as protein folding, dimerization, or conformational transitions. beilstein-journals.org
Future research will likely focus on using this compound to site-specifically label proteins to study complex biological events. For example, labeling two different sites on a single protein could allow for the direct observation of folding/unfolding dynamics. nih.gov Similarly, labeling two separate proteins could monitor their association and dissociation in real-time. The high photon count rates achievable with pyrene derivatives are crucial for attaining the microsecond time resolution needed to resolve fast biomolecular dynamics. nih.gov
| Probe Type | Technique | Information Probed | Potential Application for Pyrenylalanine |
| Pyrene Monomer/Excimer Pair | SMFS | Distance changes, protein dimerization, folding | Ratiometric monitoring of protein-protein interactions |
| Pyrene as FRET Donor | smFRET | Conformational fluctuations, binding events | Paired with an acceptor dye to map structural distributions |
| Environment-Sensitive Emission | SMFS | Local polarity, solvent accessibility | Probing membrane binding and insertion of peptides |
Development of Photoactivatable and Photoswitchable Pyrene Derivatives
A significant frontier in fluorescence imaging is the development of probes for super-resolution microscopy, which requires molecules that can be switched between a fluorescent "on" state and a dark "off" state. acs.org Research is underway to create photoactivatable or photoswitchable derivatives based on the pyrene scaffold. This would involve chemically modifying the pyrene ring system of a compound like pyrenylalanine to introduce a photosensitive caging group or to create a dyad with a photochrome. acs.orgrsc.org
For instance, a pyrene fluorophore can be paired with an oxazine (B8389632) photochrome. acs.org In this design, the molecule exists in a non-fluorescent, ring-closed state. Upon irradiation with UV light, the oxazine ring opens, generating a fluorescent species that can be imaged. This process can be reversible, allowing for controlled activation and deactivation of fluorescence at the single-molecule level. acs.org
The development of such derivatives of pyrenylalanine would enable its use in advanced imaging techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). By incorporating this photoswitchable amino acid into cellular proteins, researchers could track protein localization and dynamics with nanoscale resolution.
| Derivative Type | Switching Mechanism | Activating Light | Application |
| Fluorophore-Photochrome Dyad | Reversible ring-opening/closing | UV/Visible | Super-Resolution Imaging (PALM, STORM) |
| Photocaged Pyrene | Irreversible removal of a caging group | UV | Spatiotemporal control of protein labeling |
| NBD-Pyrene Conjugate | Photoisomerization of Norbornadiene (NBD) | UV Light | Fluorescent photoswitching for bioimaging |
Strategies for Enhancing Photostability and Quantum Yield in Complex Environments
The utility of any fluorophore is ultimately determined by its brightness (a product of its extinction coefficient and quantum yield) and its photostability (resistance to photobleaching). While pyrene is a robust fluorophore, its performance can be diminished in complex biological environments. Several strategies are being explored to enhance these properties for pyrene derivatives.
Chemical Modification : Systematically substituting the pyrene core with alkyl groups has been shown to enhance the fluorescence quantum yield through σ-π conjugation. titech.ac.jp Further, creating "push-pull" systems by adding electron-donating and electron-withdrawing groups can tune the photophysical properties, sometimes leading to brighter and more photostable dyes. titech.ac.jp
Protective Chemical Cocktails : The use of optimized buffer systems containing reducing and oxidizing agents (ROXS), such as Trolox and ascorbic acid, can significantly improve photostability. researchgate.net These agents help to quench transient dark triplet states and repair photo-oxidized fluorophores, thereby extending their fluorescent lifetime under intense laser illumination. nih.govresearchgate.net
Incorporation into Nanocarriers : Encapsulating pyrene-containing molecules within lipid nanocarriers, liposomes, or polymeric nanoparticles can shield the fluorophore from quenchers and reactive oxygen species in the bulk solution, thereby reducing photodegradation. mdpi.com
Future work on this compound will likely involve synthesizing new analogues with improved intrinsic photophysics and systematically testing them with photoprotective strategies to maximize their utility in demanding applications like single-molecule tracking and long-term live-cell imaging.
| Strategy | Mechanism | Effect on Pyrene Derivative |
| Alkyl Substitution | σ-π Conjugation | Increased fluorescence quantum yield |
| ROXS Buffer System | Chemical reduction of dark states | Enhanced photostability, reduced blinking |
| Nanocarrier Encapsulation | Shielding from environment | Reduced photodegradation, protection from quenchers |
Bio-Orthogonal Ligation and Click Chemistry Applications
Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. researchgate.netescholarship.org "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted variants (SPAAC), is a prime example. iris-biotech.dewikipedia.org These reactions offer a powerful way to attach a probe like pyrene to a specific target molecule.
To leverage this, derivatives of this compound can be synthesized to include a bio-orthogonal handle, such as an alkyne or an azide (B81097) group. For example, a propargyl group (containing an alkyne) could be incorporated, creating a version of the amino acid ready for click chemistry. iris-biotech.debachem.com This "clickable" pyrenylalanine could then be incorporated into peptides via solid-phase synthesis. iris-biotech.de The resulting peptide could be ligated to another biomolecule (e.g., a protein or nucleic acid) that has been metabolically engineered to display a complementary azide group. wikipedia.orgacs.org
This approach enables the highly specific and efficient labeling of biomolecules for imaging and tracking. sichem.de Other bio-orthogonal reactions, such as the Staudinger ligation or inverse-electron-demand Diels-Alder reactions involving tetrazines, offer alternative pathways for conjugating pyrene probes. nih.govpcbiochemres.com The development of a suite of bio-orthogonally reactive pyrenylalanine derivatives is a key future direction for targeted biological labeling.
| Reaction | Reactive Groups | Key Features |
| CuAAC Click Chemistry | Alkyne + Azide (with Cu(I) catalyst) | High efficiency and selectivity |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | Copper-free, highly biocompatible |
| Tetrazine Ligation (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast kinetics, bio-orthogonal |
| Staudinger Ligation | Phosphine + Azide | First reported bio-orthogonal reaction |
Exploitation in the Design of Responsive Polymeric Materials and Nanostructures
The incorporation of this compound into polymers opens up possibilities for creating "smart" or stimuli-responsive materials. The pyrene unit's sensitivity to its environment can be harnessed to make materials that change their properties, such as fluorescence or conformation, in response to external triggers like temperature, pH, solvent polarity, or the presence of specific analytes. rsc.orgacs.org
By polymerizing N-carboxyanhydride (NCA) monomers derived from pyrenylalanine, researchers can create polypeptides where the pyrene units are positioned along the backbone. csic.es The tendency of these pyrene groups to form excimers can be used to monitor the polymer's conformation. For instance, in a coiled state, the pyrenes are close and show excimer fluorescence, while in an extended state, they are separated and emit as monomers. This principle can be used to design sensors or drug delivery vehicles that respond to environmental cues. rsc.org
Furthermore, pyrene-conjugated amino acids and peptides have been shown to self-assemble into well-defined nanostructures, such as helical fibers, nanobelts, and vesicles. researchgate.netmdpi.com These assemblies are driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking of the pyrene rings. researchgate.netmdpi.com The resulting nanostructures often exhibit unique chiroptical or photothermal properties, making them promising for applications in chiral sensing and advanced materials. researchgate.netmit.edu
| Material Type | Design Principle | Stimulus/Response | Potential Application |
| Responsive Polymers | Excimer-monomer transition | Temperature, pH, solvent | Environmental sensors, drug delivery |
| Self-Assembled Nanofibers | π-π stacking and H-bonding | Self-organization | Chiral materials, tissue engineering scaffolds |
| Functionalized Nanoparticles | Covalent attachment to silica (B1680970) or COFs | Analyte binding (e.g., metal ions) | Chemical sensing, diagnostics |
Q & A
Basic Research Questions
Q. How is Boc-3-(1-pyrenyl)-L-alanine synthesized and purified for peptide engineering applications?
- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) chemistry. The pyrenyl group is introduced at the β-position of L-alanine through alkylation or cross-coupling reactions. Purification involves reverse-phase HPLC with C18 columns, employing gradients of acetonitrile/water with 0.1% trifluoroacetic acid to resolve impurities. Critical quality checks include mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- LC-MS : Retention time and mass-to-charge ratio (m/z) are compared against standards to confirm identity and purity. For example, a [M+H]+ ion at m/z 385.3 is expected for this compound .
- NMR : 1H and 13C NMR spectra validate the pyrenyl moiety (e.g., aromatic protons at δ 7.8–8.3 ppm) and Boc group (tert-butyl singlet at δ 1.4 ppm) .
- HPLC : Purity ≥95% is achieved using a 254 nm UV detector, with pyrenyl’s strong absorbance facilitating trace impurity detection .
Advanced Research Questions
Q. How can this compound be used to study enzyme-substrate interactions in catalysis?
- Methodological Answer : The pyrenyl group serves as a fluorescent probe to monitor binding kinetics. For example:
- Fluorescence Quenching Assays : Pyrenyl’s emission at 376 nm (λex = 340 nm) is quenched upon enzyme binding, enabling real-time measurement of dissociation constants (Kd) .
- Isotopic Labeling : Incorporation of 13C or 15N at the α-carbon allows tracking of metabolic interconversion via NMR or LC-MS, revealing enzyme turnover rates .
Q. How can researchers resolve contradictions in catalytic efficiency data when using this compound in enzyme studies?
- Methodological Answer : Contradictions often arise from experimental variables:
- Buffer Conditions : Adjust pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to mimic physiological environments .
- Enzyme Purity : Use SDS-PAGE and activity assays (e.g., Michaelis-Menten kinetics) to confirm enzyme integrity .
- Substrate Aggregation : Dynamic light scattering (DLS) detects pyrenyl-induced aggregation, which can be mitigated with detergents (e.g., 0.1% Tween-20) .
Q. What analytical methods assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (typically >150°C for Boc derivatives). Store at -20°C under argon to prevent oxidation .
- Photostability : UV-Vis spectroscopy monitors absorbance changes after light exposure (e.g., 24-hour LED illumination at 365 nm) .
- Hydrolytic Stability : Incubate in buffers (pH 2–12) and analyze via HPLC to quantify degradation products (e.g., free pyrenyl-alanine) .
Q. How can isotopic labeling of this compound track its incorporation into peptides or proteins?
- Methodological Answer :
- 13C/15N Labeling : Introduce 13C at the carbonyl group or 15N at the amino group during synthesis. Use LC-MS/MS to trace labeled peptides in enzymatic assays or metabolic studies .
- Deuterium Exchange : Incubate with D2O and analyze via mass spectrometry to study conformational changes in enzyme-binding pockets .
Q. What experimental design considerations are critical for using this compound in drug delivery systems?
- Methodological Answer :
- Self-Assembly Studies : Monitor pyrenyl’s π-π stacking-driven micelle formation using fluorescence spectroscopy (excimer emission at 480 nm) .
- Cellular Uptake : Confocal microscopy with pyrenyl’s intrinsic fluorescence tracks intracellular localization in vitro .
- Biocompatibility : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity at concentrations ≤100 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
